![molecular formula C25H27O5D11 B602552 Simvastatin-d11 CAS No. 1002347-74-1](/img/no-structure.png)
Simvastatin-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simvastatin-d11 is the deuterium labeled Simvastatin . Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
Synthesis Analysis
Simvastatin is synthesized via a biocatalytic process. The process was scaled up for gram-scale synthesis of simvastatin, showing that simvastatin synthesized via this method could be readily purified from the fermentation broth with >90% recovery and >98% purity .
Molecular Structure Analysis
Simvastatin-d11 is the deuterium labeled Simvastatin. Simvastatin (MK 733) is a competitive inhibitor of HMG-CoA reductase with a Ki of 0.2 nM .
Chemical Reactions Analysis
During the milling of crystalline and amorphous powders of simvastatin, the disordering during milling of the crystalline powder was found to progressively decrease the crystallinity. For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .
Physical And Chemical Properties Analysis
The physical and chemical transformations in the milled powder were evaluated using modulated differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy. The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .
Scientific Research Applications
Treatment of Brain Complications
Simvastatin has been suggested as a promising therapeutic option for different brain complications . It has the highest lipophilicity among statins, which facilitates its ability to cross the blood-brain barrier .
Treatment of Brain Tumors
Research has indicated that Simvastatin could be beneficial in the treatment of brain tumors, specifically medulloblastoma and glioblastoma . Some studies point towards inducing cell death in brain tumor cell lines .
Treatment of Alzheimer’s Disease
Simvastatin may reduce the risk of developing Alzheimer’s disease . It’s being studied for its potential effects on this neurodegenerative disorder .
Treatment of Parkinson’s Disease
Simvastatin is also being researched for its potential application in the treatment of Parkinson’s disease . It’s believed to have a protective effect on the neurons affected in this condition .
Treatment of Huntington’s Disease
Research suggests that Simvastatin could be a promising therapeutic option for Huntington’s disease . This is another neurodegenerative disorder where Simvastatin’s neuroprotective effects could be beneficial .
Treatment of Covid-19
In an ongoing international, multifactorial, adaptive platform, randomized, controlled trial, Simvastatin (80 mg daily) is being evaluated as compared with no statin (control) in critically ill Covid-19 patients .
Mechanism of Action
Target of Action
Simvastatin primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is crucial in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol .
Mode of Action
Simvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in lower plasma LDL cholesterol levels .
Biochemical Pathways
Simvastatin’s primary impact is on the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, reducing the production of mevalonate and downstream products, including cholesterol . This action indirectly leads to the upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream .
In addition to its effects on cholesterol synthesis, simvastatin has been shown to influence other pathways. For instance, it has been found to inhibit the MEK/ERK and p38-MAPK signaling pathways in certain cell types .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the Simvastatin molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Simvastatin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Simvastatin-d11 can be achieved by using deuterated reagents in the following steps:", "Step 1: Protection of the carboxylic acid group of Simvastatin using a suitable protecting group.", "Step 2: Deuteration of the appropriate functional groups using deuterated reagents.", "Step 3: Deprotection of the protecting group to obtain Simvastatin-d11." ] } | |
CAS RN |
1002347-74-1 |
Molecular Formula |
C25H27O5D11 |
Molecular Weight |
429.64 |
Purity |
95% by HPLC; 98% atom D; |
Related CAS |
79902-63-9 (unlabelled) |
tag |
Simvastatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.